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molecular formula C15H9ClFNO B8606547 6-chloro-3-[(3-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one

6-chloro-3-[(3-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No. B8606547
M. Wt: 273.69 g/mol
InChI Key: IESXCFDQCPAORT-UHFFFAOYSA-N
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Patent
US08217051B2

Procedure details

In a manner similar to the method described in Example 1, 6-chlorooxindole (3.61 g, 21.5 mmol) was reacted with 3-fluoro-benzaldehyde (Aldrich, 2.26 mL, 21.5 mmol) and piperidine (2.12 mL, 21.5 mmol) in methanol to give 6-chloro-3-[1-(3-fluoro-phenyl)-methylidene]-1,3-dihydro-indol-2-one as a yellow solid (Yield 4.5 g, 76%).
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step Two
Quantity
2.12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[F:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH:16]=O.N1CCCCC1>CO>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](=[CH:16][C:15]3[CH:18]=[CH:19][CH:20]=[C:13]([F:12])[CH:14]=3)[C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.61 g
Type
reactant
Smiles
ClC1=CC=C2CC(NC2=C1)=O
Step Two
Name
Quantity
2.26 mL
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1
Name
Quantity
2.12 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(C(NC2=C1)=O)=CC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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